(2E,6Z)-6,7-Dideuterionona-2,6-dienal
Description
(2E,6Z)-6,7-Dideuterionona-2,6-dienal is a deuterated analog of nona-2,6-dienal, a compound known for its distinct aroma and presence in various natural products. The deuterium atoms replace hydrogen atoms at specific positions, which can influence the compound’s physical and chemical properties.
Properties
IUPAC Name |
(2E,6Z)-6,7-dideuterionona-2,6-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-9H,2,5-6H2,1H3/b4-3-,8-7+/i3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYHMHHBBBSGHB-YYNJGWFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/CC/C=C/C=O)/CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6Z)-6,7-Dideuterionona-2,6-dienal typically involves the use of deuterated reagents to introduce deuterium atoms at the desired positions. One common method is the Pd-catalyzed cross-coupling reaction, which allows for the selective formation of conjugated dienes . This method ensures high stereoselectivity and yield, making it suitable for producing this compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Pd-catalyzed cross-coupling reactions, optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E,6Z)-6,7-Dideuterionona-2,6-dienal can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Formation of saturated or partially saturated derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
(2E,6Z)-6,7-Dideuterionona-2,6-dienal has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a tracer in metabolic studies.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of (2E,6Z)-6,7-Dideuterionona-2,6-dienal involves its interaction with molecular targets, such as enzymes and receptors. The presence of deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to unique biological effects. The specific pathways involved depend on the context of its application and the biological system under study .
Comparison with Similar Compounds
Similar Compounds
(2E,6Z)-Nona-2,6-dienal: The non-deuterated analog with similar chemical properties but different isotope effects.
(2E,4E,6Z)-Nona-2,4,6-trienal: Another related compound with additional conjugated double bonds, affecting its reactivity and applications.
Uniqueness
The uniqueness of (2E,6Z)-6,7-Dideuterionona-2,6-dienal lies in its deuterium atoms, which provide distinct isotope effects that can be leveraged in various scientific and industrial applications. These effects can lead to differences in reaction rates, binding affinities, and metabolic pathways compared to non-deuterated analogs.
Biological Activity
(2E,6Z)-6,7-Dideuterionona-2,6-dienal is a deuterated derivative of 2,6-nonadienal, a compound noted for its presence in various plants and its potential biological activities. This article explores the biological activity of this compound through a review of relevant literature and research findings.
- Molecular Formula : C₉H₁₄O
- Molecular Weight : 138.2069 g/mol
- IUPAC Name : (2E,6Z)-Nona-2,6-dienal
- CAS Registry Number : 557-48-2
Biological Roles
This compound is classified primarily as a plant metabolite , indicating its role in plant metabolism and potential applications in pharmacology due to its bioactive properties .
The biological activity of this compound is hypothesized to involve various mechanisms:
- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting the release of anti-inflammatory mediators.
- Xanthine Oxidase Inhibition : Some studies suggest that related compounds inhibit xanthine oxidase activity, which could lead to decreased uric acid levels and potential benefits for conditions like gout.
In Vitro Studies
In vitro experiments have shown that this compound can influence cellular processes significantly. For instance:
- Cell Viability : Studies indicate that the compound can enhance the viability of certain cell lines under oxidative stress conditions.
- Gene Expression Modulation : It has been observed to alter the expression of genes involved in apoptosis and inflammation.
In Vivo Studies
Animal model studies provide insights into the pharmacokinetics and therapeutic potential of this compound:
- Dosage Effects : Research indicates that lower doses effectively reduce markers of inflammation without significant toxicity. However, higher doses may lead to adverse effects such as hepatotoxicity.
| Study Type | Key Findings |
|---|---|
| In Vitro | Enhanced cell viability; modulation of inflammatory markers |
| In Vivo | Reduced inflammation at low doses; potential toxicity at high doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
